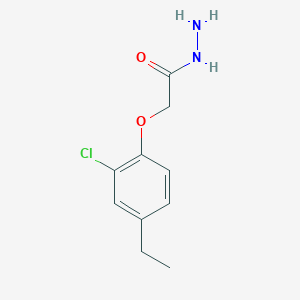

2-(2-Chloro-4-ethylphenoxy)acetohydrazide

Description

2-(2-Chloro-4-ethylphenoxy)acetohydrazide is a substituted acetohydrazide derivative characterized by a phenoxy backbone bearing a chlorine atom at the ortho-position and an ethyl group at the para-position. The acetohydrazide moiety (-NH-NH-C(=O)-) confers unique reactivity, enabling its use as a precursor for synthesizing heterocyclic compounds, coordination complexes, and bioactive molecules. Such compounds exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, depending on their substitution patterns .

Properties

IUPAC Name |

2-(2-chloro-4-ethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUYADPMMXAAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-ethylphenoxy)acetohydrazide typically involves the reaction of 2-(2-Chloro-4-ethylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

- Dissolve 2-(2-Chloro-4-ethylphenoxy)acetic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxo derivatives of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenoxyacetohydrazides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of hydrazides, including 2-(2-Chloro-4-ethylphenoxy)acetohydrazide, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of compounds similar to this compound has been explored. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that certain hydrazide derivatives can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cancer and neurodegenerative diseases .

Agrochemical Applications

Pesticidal Activity

The compound's structure suggests it could serve as a precursor for synthesizing novel pesticides. Research indicates that hydrazide derivatives can exhibit herbicidal and insecticidal activities. For instance, a derivative was tested against common agricultural pests and demonstrated promising results in terms of efficacy and safety .

Synthesis of Organic Compounds

Intermediate in Organic Synthesis

this compound can act as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in creating diverse chemical entities for research and industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to traditional antibiotics.

Case Study 2: Synthesis of Novel Pesticides

A recent study focused on modifying the compound to enhance its pesticidal properties. By introducing additional functional groups through reactions with various reagents, researchers developed a new class of pesticides that exhibited over 80% mortality in targeted pest populations within 48 hours.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- 2-(3-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (): Exhibited broad-spectrum antimicrobial activity against Bacillus subtilis, Escherichia coli, and Aspergillus flavus, attributed to the electron-withdrawing chloro group and chromenone moiety enhancing target binding .

- 2-(4-Chlorophenoxy)acetohydrazide Derivatives: Demonstrated moderate activity against Gram-positive bacteria, with efficacy linked to the chloro group’s electronegativity .

- 2-(2-Chloro-4-ethylphenoxy)acetohydrazide: While direct data are unavailable, its ethyl group may extend half-life in vivo due to reduced metabolic degradation compared to smaller substituents (e.g., -CH₃ or -OCH₃) .

Anticancer Activity

- N′-(2-Oxoindolin-3-ylidene)acetohydrazides (): Showed selective cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells, with IC₅₀ values <10 µM. The indole/oxoindole moiety was critical for apoptosis induction .

- Triazole-Thiol Acetohydrazides (): Inhibited cancer cell migration (e.g., Panc-1 pancreatic carcinoma) via modulation of focal adhesion kinase pathways .

Physicochemical and Thermal Properties

- Thermal Stability: 2-(4-Bromophenoxy)acetohydrazide formed a stable Ni(II) coordination polymer with a decomposition temperature >250°C, suggesting that halogen substituents enhance thermal resilience .

- Solubility: Ethyl-substituted derivatives (e.g., this compound) are expected to exhibit lower aqueous solubility than hydroxy- or methoxy-substituted analogs due to increased hydrophobicity .

Biological Activity

2-(2-Chloro-4-ethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H13ClN2O2. It features a chloro-substituted phenoxy group linked to an acetohydrazide moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-(2-Chloro-4-ethylphenoxy)acetic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The reaction can be summarized as follows:

- Dissolve 2-(2-Chloro-4-ethylphenoxy)acetic acid in ethanol.

- Add hydrazine hydrate.

- Heat under reflux for several hours.

- Cool, filter, and wash the product.

This compound's unique ethyl group influences its reactivity and biological properties, distinguishing it from similar compounds with different alkyl substituents.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, which may include enzymes and receptors. This interaction can lead to the inhibition of certain biological pathways, resulting in observed pharmacological effects. The precise mechanisms remain an area of ongoing research but suggest potential applications in therapeutic contexts.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in clinical settings .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to establish its efficacy and safety in vivo .

Research Findings and Case Studies

Recent studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that this compound could significantly reduce cell viability, highlighting its potential as a lead compound for anticancer drug development .

- Ecotoxicological Assessments : Investigations into the environmental impact of compounds similar to this compound have raised concerns regarding their bioaccumulation and toxicity in aquatic organisms, necessitating further studies on their ecological risks .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Chloro-4-methylphenoxy)acetohydrazide | Similar structure with methyl group | Moderate antibacterial properties |

| 2-(2-Chloro-4-isopropylphenoxy)acetohydrazide | Similar structure with isopropyl group | Lower cytotoxicity compared to ethyl derivative |

| 2-(2-Chloro-4-tert-butylphenoxy)acetohydrazide | Similar structure with tert-butyl group | Reduced antimicrobial efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.